![molecular formula C20H24N2O6S B4880155 ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)
ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
Overview
Description
Ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate, also known as MSAB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown significant potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mechanism of Action
The mechanism of action of ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that plays a role in inflammation and neuroprotection.
Biochemical and Physiological Effects
ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to have several biochemical and physiological effects. In animal models of inflammation, ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In animal models of neurodegeneration, ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is that it has shown efficacy in animal models of various diseases, including cancer, inflammation, and neurodegeneration. Additionally, ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to have low toxicity in animal studies. However, one limitation of ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate. One area of interest is the development of ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy of ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate in human cancer cell lines and in human clinical trials. Another area of interest is the development of ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate as a therapeutic agent for the treatment of neurodegenerative disorders. Further studies are needed to determine the efficacy of ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate in animal models of these diseases and in human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate and to identify other potential targets for this compound.
Scientific Research Applications
Ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. Several studies have shown that ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate exhibits anti-inflammatory, anticancer, and neuroprotective properties. ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has also been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
ethyl 4-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-5-28-20(24)15-6-8-16(9-7-15)21-19(23)14(2)22(29(4,25)26)17-10-12-18(27-3)13-11-17/h6-14H,5H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRWFVOTWJZOHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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